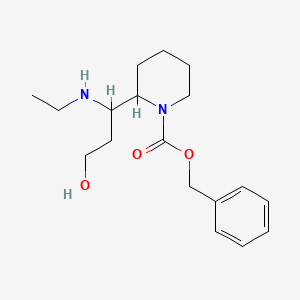
Glyceryl diacetate 1-linolenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Glyceryl diacetate 1-linolenate can be synthesized through the esterification of glycerol with linolenic acid in the presence of acetic anhydride or acetic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to improve the yield and selectivity of the esterification process .
化学反应分析
Types of Reactions
Glyceryl diacetate 1-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroperoxides and epoxides.
Reduction: Formation of glyceryl monoacetate and linolenic alcohol.
Substitution: Formation of glyceryl derivatives with various functional groups.
科学研究应用
Glyceryl diacetate 1-linolenate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a component in lipid-based formulations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of bio-additives, cosmetics, and food products.
作用机制
The mechanism of action of glyceryl diacetate 1-linolenate involves its interaction with cellular membranes and enzymes. The compound can be hydrolyzed to release linolenic acid, which is a precursor for the synthesis of bioactive lipids such as prostaglandins and leukotrienes. These bioactive lipids play crucial roles in inflammation and immune responses .
相似化合物的比较
Similar Compounds
Glyceryl diacetate:
Glyceryl monoacetate: A monoester of glycerol and acetic acid.
Glyceryl triacetate:
Uniqueness
Glyceryl diacetate 1-linolenate is unique due to the presence of linolenic acid, which imparts specific biological activities and potential health benefits. Unlike other glyceryl esters, it can serve as a source of essential fatty acids and contribute to the synthesis of bioactive lipids .
属性
CAS 编号 |
55320-02-0 |
|---|---|
分子式 |
C25H40O6 |
分子量 |
436.6 g/mol |
IUPAC 名称 |
2,3-diacetyloxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
InChI 键 |
JQOMERQMQGDKLK-AGRJPVHOSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)




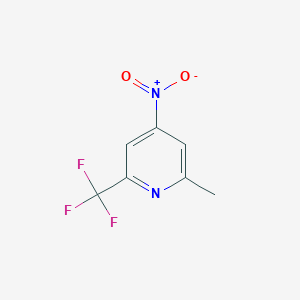
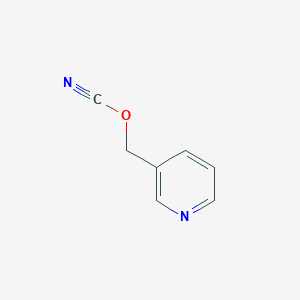
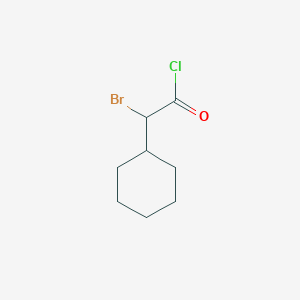
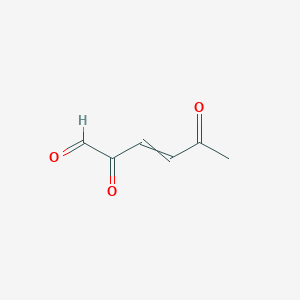
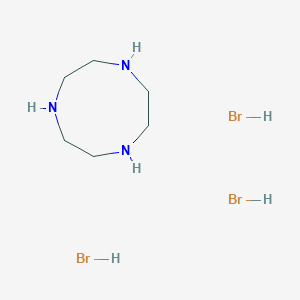

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
